molecular formula C6H11Cl B14660394 2-Chloro-3-methylpent-1-ene CAS No. 51302-91-1

2-Chloro-3-methylpent-1-ene

Cat. No.: B14660394
CAS No.: 51302-91-1
M. Wt: 118.60 g/mol
InChI Key: BCODXPKSCKLLMY-UHFFFAOYSA-N
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Description

2-Chloro-3-methylpent-1-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of pentene, characterized by the presence of a chlorine atom and a methyl group attached to the pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylpent-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methylpent-1-ene. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylpent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation.

    Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

    Elimination: Ethanolic potassium hydroxide (KOH) for dehydrohalogenation.

Major Products:

    Substitution: 2-Chloro-3-methylpentan-3-ol.

    Addition: 2,3-Dibromo-3-methylpentane.

    Elimination: 2-Methylpent-2-ene.

Scientific Research Applications

2-Chloro-3-methylpent-1-ene has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-3-methylpent-1-ene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new covalent bonds .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-methylpent-1-ene is unique due to the combination of a chlorine atom and a double bond in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

51302-91-1

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

2-chloro-3-methylpent-1-ene

InChI

InChI=1S/C6H11Cl/c1-4-5(2)6(3)7/h5H,3-4H2,1-2H3

InChI Key

BCODXPKSCKLLMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=C)Cl

Origin of Product

United States

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